molecular formula C9H13ClO B2663470 2-Chloro-1-spiro[2.4]heptan-2-ylethanone CAS No. 2445785-09-9

2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Cat. No.: B2663470
CAS No.: 2445785-09-9
M. Wt: 172.65
InChI Key: AHGTVLBVSJOKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spirocyclopropane annelated to six- and five-member rings has been demonstrated in recent decades . Various methods for the synthesis of these compounds have been reported . For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . They isolated 4- (2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one . Also, von Rothenburg synthesized this compound from 1-acetyl-1-carboxycyclopropane and hydrazine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone is characterized by two rings that share a single carbon atom. This structure is also available as a 2d Mol file .


Chemical Reactions Analysis

Spirocyclopropane compounds demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities . In addition, compounds containing this group with another ring attached to spiro are also very interesting and significant . The formation of 7-methyl-5,6-diazaspiro [2,4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .

Scientific Research Applications

Novel Synthetic Routes and Compound Synthesis Research has led to innovative synthetic methodologies involving 2-Chloro-1-spiro[2.4]heptan-2-ylethanone derivatives. For instance, a study described a new bornane synthesis approach through solvolysis reactions of related structures, demonstrating the potential for creating variations of this compound for further applications (Föhlisch, Bakr, & Fischer, 2002). Additionally, organocatalytic synthesis has been employed to generate spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, showcasing the compound's versatility in creating biologically active derivatives (Chen, Wei, Luo, Xiao, & Gong, 2009).

Chemical Reactivity and Mechanistic Insights Studies on the chemical reactivity of this compound derivatives have provided insights into their mechanistic behaviors in various reactions. For instance, research on the solvolyses of related spiro compounds has contributed to understanding their reactivity and stability, offering valuable knowledge for synthetic chemistry applications (Tsuji, Moritani, Nishida, & Tadokoro, 1967).

Advancements in Photochemical Applications Spiro compounds derived from this compound have been explored for their potential in photochemical applications. For example, the synthesis of spiro-fused photochromes from related diarylethene derivatives has been investigated, demonstrating the compound's utility in developing materials with photoresponsive properties (Belikov, Ievlev, Belikova, Ershov, Tafeenko, & Surazhskaya, 2015).

Exploration of Electron Acceptance Capabilities Research into the electron acceptance capabilities of spiroannelated methanofullerenes, including structures related to this compound, has expanded our understanding of their electronic properties. This exploration is crucial for developing novel materials for electronic applications (Knight, Martín, Ohno, Ortí, Rovira, Veciana, Vidal-Gancedo, Viruela, & Wudl, 1997).

Properties

IUPAC Name

2-chloro-1-spiro[2.4]heptan-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-6-8(11)7-5-9(7)3-1-2-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGTVLBVSJOKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.